(3-Bromo-5-chloro-2-methoxyphenyl)methanamine chemical structure
(3-Bromo-5-chloro-2-methoxyphenyl)methanamine chemical structure
An In-depth Technical Guide to (3-Bromo-5-chloro-2-methoxyphenyl)methanamine for Advanced Drug Discovery
Abstract
(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a strategically designed chemical scaffold of significant interest to the pharmaceutical and agrochemical industries. Its unique trifecta of reactive and modulating functional groups—a primary amine, a bromine atom, and a chlorine atom—on a metabolically influential methoxy-phenyl core makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a robust, field-proven synthetic pathway. We will further explore its application as a key building block in modern medicinal chemistry, grounded in authoritative principles of drug design and process chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Strategic Importance in Medicinal Chemistry: A Structural Rationale
The deliberate placement of functional groups on an aromatic ring is a foundational tactic in medicinal chemistry for optimizing drug-like properties. The subject of this guide, (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, is a testament to this design principle.
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The Methoxy Group (-OCH₃): Positioned ortho to the methanamine, the methoxy group serves multiple roles. It is a hydrogen bond acceptor and its steric bulk can enforce a specific conformation upon the adjacent side chain, which can be critical for selective binding to a biological target. Furthermore, it modulates the electronic properties of the ring and can block a potential site of metabolic oxidation, thereby enhancing the compound's pharmacokinetic profile.[1][2]
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The Halogens (-Br, -Cl): The bromo and chloro substituents significantly influence the compound's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.[1][3] Critically, they provide orthogonal synthetic handles for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of analog libraries.[4]
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The Methanamine Group (-CH₂NH₂): As a primary amine, this group is a key point for molecular elaboration. It serves as a strong hydrogen bond donor and is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate critical ionic interactions with target proteins, such as kinases or G-protein coupled receptors.
This combination of features makes the molecule a high-value starting material for creating novel chemical entities with tailored pharmacological profiles.[4][5]
Core Compound Profile: Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for predicting its behavior in biological systems.
Structural and Identity Data
| Identifier | Value |
| IUPAC Name | (3-Bromo-5-chloro-2-methoxyphenyl)methanamine |
| CAS Number | 1437794-59-9 |
| Molecular Formula | C₈H₉BrClNO |
| Molecular Weight | 250.52 g/mol |
Chemical Structure Diagram
Caption: Proposed synthetic pathway from a commercial starting material.
Detailed Experimental Protocol: Reduction of 3-Bromo-5-chloro-2-methoxybenzonitrile
This protocol describes the final, critical step in the synthesis.
Disclaimer: This procedure must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (i.e., a fume hood).
Materials:
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3-Bromo-5-chloro-2-methoxybenzonitrile
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Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
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Anhydrous Tetrahydrofuran (THF)
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Deionized Water
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15% (w/v) Sodium Hydroxide (NaOH) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Celite® (Diatomaceous earth)
Procedure:
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Reaction Setup: A flame-dried 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.
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Reagent Charging: Charge the flask with 3-Bromo-5-chloro-2-methoxybenzonitrile (e.g., 5.0 g, 1.0 eq). Dissolve it in anhydrous THF (100 mL).
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Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add the 1 M LiAlH₄ solution in THF (1.2 eq) dropwise via the dropping funnel over 30 minutes.
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Causality Behind Experimental Choice: The slow, dropwise addition at 0 °C is critical for managing the highly exothermic nature of the hydride reduction, preventing dangerous temperature spikes and the formation of side products.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
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Workup and Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and sequentially add the following dropwise: (i) Deionized water equal to the mass of LiAlH₄ used, (ii) 15% NaOH solution equal to the mass of LiAlH₄ used, and (iii) Deionized water equal to three times the mass of LiAlH₄ used.
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Self-Validating System: A successful quench is indicated by the formation of a white, granular precipitate (lithium and aluminum salts) that can be easily filtered. A gummy or gelatinous solid indicates an incomplete quench.
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Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with additional THF.
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Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield the final product.
Applications and Future Directions
The synthetic utility of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is extensive, primarily serving as a versatile scaffold for building more complex drug candidates.
Caption: Synthetic diversification pathways from the core intermediate.
This intermediate is particularly valuable for synthesizing compounds targeting therapeutic areas where precise molecular recognition is key, such as oncology and neurology. The orthogonal reactivity of the amine and halogen groups allows for a modular and convergent synthesis strategy, which is highly desirable in modern drug discovery.
References
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PubChem Compound Summary for (3-bromo-5-methoxyphenyl)methanamine. National Center for Biotechnology Information. [Link](Note: This is a related compound, used for general property reference).
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InnoPharmChem Product Page for 3-Bromo-5-chloro-2-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link](Note: A related heterocyclic building block illustrating industrial relevance).
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PrepChem Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. [Link](Illustrates a relevant synthetic transformation).
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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Mahale, et al. (2014). Biphenyl-4-carboxylic acid derivatives inhibit tubulin polymerization to act as anticancer agents. As referenced in Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]
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Radwan, et al. (2014). The presence of a halogen atom in the phenyl moiety of 4-bromo-2-chlorophenyl derivatives is found to induce antimicrobial properties in the compounds. As referenced in Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]
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MySkinRecipes Product Page for 3-Bromo-5-chloro-4-methoxybenzaldehyde. MySkinRecipes. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
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Vallone, et al. (2018). 4-Bromo-2-chlorophenyl-based compounds exhibit significant in vitro inhibitory effects on plasmodium falciparum against malaria parasites. As referenced in Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]
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Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]
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